molecular formula C18H18O B8163652 3-Ethynyl-3'-isobutoxy-1,1'-biphenyl

3-Ethynyl-3'-isobutoxy-1,1'-biphenyl

Cat. No.: B8163652
M. Wt: 250.3 g/mol
InChI Key: NSEDHNNJLZUUIQ-UHFFFAOYSA-N
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Description

3-Ethynyl-3'-isobutoxy-1,1'-biphenyl is a biphenyl derivative featuring an ethynyl group at the 3-position and an isobutoxy substituent at the 3'-position. Biphenyl derivatives are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and organic synthesis. The ethynyl group likely enhances π-conjugation and reactivity, while the isobutoxy moiety may influence solubility and steric interactions.

Properties

IUPAC Name

1-ethynyl-3-[3-(2-methylpropoxy)phenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-4-15-7-5-8-16(11-15)17-9-6-10-18(12-17)19-13-14(2)3/h1,5-12,14H,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDHNNJLZUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3’-isobutoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-Ethynyl-3’-isobutoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isobutoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural and functional analogs provide context for understanding 3-ethynyl-3'-isobutoxy-1,1'-biphenyl:

Biphenyl Esters (e.g., [1,1′-Biphenyl]-4-yl-oxoethylbenzoate Derivatives)

  • Structure : Biphenyl cores with ester substituents (e.g., anti-tyrosinase derivatives in ).
  • Synthesis: Prepared via bromination of 1-([1,1′-biphenyl]-4-yl)ethan-1-one using NBS in PET/methanol .
  • Applications : Anti-tyrosinase activity for dermatological/cosmetic use.
  • Comparison : The ethynyl group in the target compound may offer greater π-conjugation for electronic applications, whereas ester groups prioritize enzymatic interactions.

Tetrahydro-biphenyl Derivatives (Compounds 13 and 14 in )

  • Structure : Partially saturated biphenyl cores (2,3,4,5-tetrahydro).
  • Synthesis : Pd-catalyzed coupling with iodobenzene and TBAF .
  • Comparison : Saturation reduces aromaticity, altering electronic properties. The ethynyl-isobutoxy combination in the target compound likely enhances rigidity and polarizability compared to tetrahydro analogs.

Chlorinated Biphenyls (PCBs, e.g., PCB-147, PCB-148)

  • Structure : Hexachloro-substituted biphenyls ().
  • Properties : High environmental persistence and toxicity due to chlorine substituents.

Organometallic Biphenyls (e.g., Organomercury/Organotellurium Derivatives)

  • Structure : Biphenyls with mercury or tellurium at the 3-position ().
  • Applications : Theoretical DFT studies suggest utility in optoelectronics due to heavy atom effects.
  • Comparison : The ethynyl group in the target compound avoids metal toxicity while retaining electronic tunability.

Data Table: Key Structural and Functional Comparisons

Compound Class Substituents Key Properties/Applications Synthesis Method Reference
Biphenyl Esters Ester groups Anti-tyrosinase activity Bromination with NBS in PET/methanol
Tetrahydro-biphenyls Saturated rings Reduced aromaticity Pd-catalyzed coupling
Chlorinated Biphenyls (PCBs) Chloro groups Environmental persistence, toxicity Electrophilic substitution
Organometallic Biphenyls Hg/Te at 3-position Optoelectronic potential Organometallic coupling
3-Ethynyl-3'-isobutoxy-1,1'-biphenyl Ethynyl, isobutoxy Hypothesized π-conjugation, solubility modulation Likely Sonogashira coupling (inferred) N/A

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